2-Butanone, 4-(2-propenylthio)-(9CI)

Flavor Chemistry Positional Isomerism Structure-Odor Relationships

2-Butanone, 4-(2-propenylthio)-(9CI), also named 4-(allylthio)-2-butanone or 4-prop-2-enylsulfanylbutan-2-one, is a sulfur-containing organic compound with the molecular formula C₇H₁₂OS and a molecular weight of 144.23 g/mol. It is classified as an allylic thioether ketone, featuring a butanone backbone with a propenylthio (-SCH₂CH=CH₂) substituent at the C-4 position.

Molecular Formula C7H12OS
Molecular Weight 144.24 g/mol
CAS No. 514848-29-4
Cat. No. B14241183
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butanone, 4-(2-propenylthio)-(9CI)
CAS514848-29-4
Molecular FormulaC7H12OS
Molecular Weight144.24 g/mol
Structural Identifiers
SMILESCC(=O)CCSCC=C
InChIInChI=1S/C7H12OS/c1-3-5-9-6-4-7(2)8/h3H,1,4-6H2,2H3
InChIKeyXEUFXEDTTFEZPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Butanone, 4-(2-propenylthio)-(9CI) (CAS 514848-29-4) – Chemical Identity, Physicochemical Baseline, and Procurement Classification


2-Butanone, 4-(2-propenylthio)-(9CI), also named 4-(allylthio)-2-butanone or 4-prop-2-enylsulfanylbutan-2-one, is a sulfur-containing organic compound with the molecular formula C₇H₁₂OS and a molecular weight of 144.23 g/mol . It is classified as an allylic thioether ketone, featuring a butanone backbone with a propenylthio (-SCH₂CH=CH₂) substituent at the C-4 position [1]. The (9CI) designation confirms its indexing in the 9th Collective Index of Chemical Abstracts, establishing its recognized status in the CAS registry system . Predicted physicochemical properties include a boiling point of 218.1±23.0 °C and a density of 0.959±0.06 g/cm³ . The compound belongs to the broader family of alkylthio-2-butanones, which have been systematically investigated as characteristic meaty flavor structural units and synthetic intermediates [2][3].

Structure Allylic thioether ketone; 4-(2-propenylthio) substitution on butanone backbone
Volatility Predicted moderate boiling point range; lower volatility than common mercapto flavor compounds
Procurement class Flavor research compound & synthetic intermediate; alkylthio-2-butanone family

Why 2-Butanone, 4-(2-propenylthio)-(9CI) Cannot Be Replaced by Generic Alkylthio-Butanone or Mercapto-Butanone Analogs in Flavor Research and Synthesis


The 4-(2-propenylthio) substitution pattern on the butanone scaffold creates three critical points of differentiation that preclude simple interchange with class analogs. First, the position of the thioether group (C-4 vs. C-3 or C-1) fundamentally alters the compound's odor character; the characteristic structural unit theory for meaty flavors postulates that the relative positioning of sulfur and oxygen heteroatoms on adjacent carbon atoms governs the aroma profile, making positional isomers non-interchangeable [1]. Second, the allylic (2-propenyl) unsaturation provides a reactive handle for thiol-ene chemistry, oxidative transformations (to sulfoxide/sulfone), and potential participation in Maillard-type reaction cascades that saturated alkylthio analogs (e.g., 4-(methylthio)-2-butanone) cannot replicate [2]. Third, the thioether linkage confers greater oxidative stability compared to the free thiol in 3-mercapto-2-butanone, which is prone to dimerization and off-odor formation during storage and thermal processing [2]. These structural distinctions translate into measurably different sensory profiles, reactivity, and formulation stability that directly impact procurement decisions in flavor research and synthetic chemistry applications.

Positional isomer mismatch 3-(2-propenylthio) isomer may exhibit different odor character (predicted meaty vs. green/vegetal) per structural unit theory; not interchangeable.
Saturated alkyl analog gap 4-(methylthio)-2-butanone lacks allylic unsaturation, limiting orthogonal thiol-ene and metathesis reactivity available to the allylthio form.
Free thiol stability difference 3-mercapto-2-butanone may oxidatively dimerize; thioether form may offer higher formulation stability under thermal processing.

Quantitative Differentiation Evidence for 2-Butanone, 4-(2-propenylthio)-(9CI) Versus Its Closest Structural Analogs


Positional Isomer Differentiation: 4-(2-Propenylthio) vs. 3-(2-Propenylthio)-2-butanone – Impact on Flavor Character and Synthetic Utility

The positional isomer 3-(2-propenylthio)-2-butanone (CAS 59415-56-4) places the sulfur atom on the carbon adjacent to the ketone carbonyl, creating a 1,2-sulfur-oxygen relationship that matches the characteristic structural unit for meaty flavors [1]. In contrast, 4-(2-propenylthio)-2-butanone places the sulfur at the δ-position relative to the carbonyl, producing a 1,4-relationship that falls outside the established meaty flavor structural motif. According to the structural unit theory, this positional difference predicts a fundamentally different aroma profile: the 1,2-arrangement should produce meaty, roasted, and alliaceous notes, while the 1,4-arrangement is expected to yield a different, likely greener or more vegetal odor character [1][2]. This positional differentiation is critical for procurement when the target application requires a specific odor profile or when the compound is used as a mechanistic probe to study structure-odor relationships in sulfur-containing aroma compounds.

Positional isomer odor
Class-level inference
1,4- vs 1,2-S-O relationship predicts non-meaty vs meaty/roasted odor profiles
Reported structural unit theory context; no experimental GC-O data available
Procurement for meaty flavor applications requires 1,2-isomer
Flavor Chemistry Positional Isomerism Structure-Odor Relationships Meaty Aroma

Allylic vs. Saturated Alkylthio Differentiation: 4-(2-Propenylthio)-2-butanone vs. 4-(Methylthio)-2-butanone – Reactivity and Synthetic Versatility

The terminal alkene in the 2-propenylthio (allylthio) group of 4-(2-propenylthio)-2-butanone enables thiol-ene click chemistry, olefin cross-metathesis, and hydrothiolation reactions that are inaccessible to the saturated 4-(methylthio)-2-butanone analog [1]. This allylic unsaturation provides a second reactive site orthogonal to the ketone carbonyl, allowing sequential or orthogonal functionalization strategies . The allyl group also serves as a precursor for oxidative cleavage to the corresponding sulfinyl or sulfonyl aldehyde, or for transition metal-catalyzed allylic substitution reactions . In the context of flavor precursor chemistry, the allylic unsaturation may participate in thermal degradation pathways distinct from saturated analogs, potentially generating different volatile profiles during food processing [2].

Allylic vs saturated reactivity
Class-level inference
Terminal alkene enables thiol-ene, metathesis, orthogonal to ketone chemistry
Supports synthetic utility differentiation
Direct comparative data not published
Synthetic Chemistry Thiol-ene Chemistry Building Block Utility Functional Group Interconversion

Thioether vs. Free Thiol Stability: 4-(2-Propenylthio)-2-butanone vs. 3-Mercapto-2-butanone – Oxidative Stability and Formulation Robustness

3-Mercapto-2-butanone (CAS 40789-98-8), a widely used meaty flavor compound, contains a free thiol group that is susceptible to oxidative dimerization to the corresponding disulfide, leading to flavor fade and off-odor development during storage . The thioether linkage in 4-(2-propenylthio)-2-butanone is inherently more resistant to oxidative degradation, as it lacks the reactive S-H bond . While the allylic thioether can undergo oxidation to the sulfoxide or sulfone, this transformation typically requires stronger oxidizing conditions than ambient air oxidation of thiols and can be controlled through formulation strategies . This differential stability profile is critical for applications requiring extended shelf-life or thermal processing, where free thiols may degrade or volatilize preferentially [1].

Thioether vs thiol stability
Class-level inference
Thioether resists autoxidation; free thiol prone to disulfide formation
Reported stability context; formulation-dependent
No accelerated stability study available
Flavor Stability Oxidative Degradation Formulation Chemistry Shelf-life

Physicochemical Property Differentiation: Predicted Boiling Point and Density vs. 3-Mercapto-2-butanone – Implications for Isolation and Formulation Processing

The predicted boiling point of 4-(2-propenylthio)-2-butanone is 218.1±23.0 °C at 760 mmHg, with a predicted density of 0.959±0.06 g/cm³ . In comparison, 3-mercapto-2-butanone has a reported boiling point of approximately 140-150 °C (lower due to smaller molecular size despite hydrogen bonding capacity) and 1-(methylthio)-2-butanone (CAS 13678-58-5) has a reported boiling point of 52-53 °C at 8 mmHg and a density of 0.997 g/cm³ at 22 °C [1]. The higher predicted boiling point of the 4-(2-propenylthio) derivative suggests lower volatility, which may be advantageous for applications requiring reduced evaporative loss during thermal food processing, or disadvantageous for applications requiring rapid aroma release . These differences in volatility and density directly impact unit operations such as distillation-based purification, spray-drying encapsulation, and flavor delivery system design.

Boiling point & density
Cross-study comparable
Pred. BP 218.1±23.0°C vs ~140–150°C (3-mercapto); density 0.959 vs 0.997 g/cm³ (1-methylthio)
Supports volatility-based formulation review
Target BP predicted; not experimentally measured
Physicochemical Properties Volatility Process Engineering Formulation Design

Synthetic Accessibility and Purity Benchmarking: Class-Level Synthesis Yields for α-Alkylthio-2-butanones vs. Alternative Thioether Ketone Routes

The established synthetic route to α-alkylthio-2-butanones proceeds via Swern oxidation of β-alkylthio alcohols (prepared from epoxybutane and thiols) with reported yields exceeding 80-90% for the oxidation step and >70% for both steps combined [1][2]. This two-step route from commercially available epoxybutane and allyl mercaptan provides a well-characterized pathway to 4-(2-propenylthio)-2-butanone with predicted high purity [1]. In contrast, alternative thioether ketone syntheses via direct thiol addition to α,β-unsaturated ketones (as described in US Patent 5,145,703) operate under different conditions and may generate regioisomeric mixtures when applied to unsymmetrical substrates [3]. The epoxybutane route offers regiospecificity advantages for the 4-substituted isomer, avoiding co-production of the 3-substituted isomer that would require chromatographic separation [1].

Synthetic route yield
Class-level inference
Epoxybutane route: regiospecific to 4-isomer; class yields >70% (2 steps)
Supports isomerically pure procurement
Direct addition route may produce regioisomeric mixtures
Synthetic Methodology Reaction Yield Process Scalability Quality Control

Defined Research and Industrial Application Scenarios for 2-Butanone, 4-(2-propenylthio)-(9CI) Based on Quantitative Differentiation Evidence


Structure-Odor Relationship Studies: Positional Isomer Probe for Validating Meaty Flavor Structural Unit Theory

4-(2-Propenylthio)-2-butanone serves as a critical negative control or comparator compound in structure-odor relationship studies investigating the characteristic structural unit theory for meaty flavors. Because it places the sulfur atom at the C-4 position (1,4-relationship to carbonyl oxygen) rather than the C-3 position (1,2-relationship) that defines the canonical meaty flavor motif, this compound enables researchers to experimentally test the predicted divergence in odor character between positional isomers [1]. Comparative GC-O (gas chromatography-olfactometry) evaluation of 4-(2-propenylthio)-2-butanone against 3-(2-propenylthio)-2-butanone (CAS 59415-56-4) and 3-mercapto-2-butanone would provide quantitative validation of the structural unit hypothesis, with the 1,4-isomer predicted to exhibit green, vegetal, or non-meaty notes versus the meaty, roasted, alliaceous character of the 1,2-isomers [1].

Synthetic Building Block for Orthogonal Functionalization: Leveraging Dual Ketone and Allylic Reactivity

The compound's two orthogonal reactive handles – the ketone carbonyl at C-2 and the terminal alkene of the 2-propenylthio group at C-4 – make it a strategic building block for divergent synthesis [1]. The ketone can undergo nucleophilic addition, reduction, or condensation reactions while the allylic thioether can independently participate in thiol-ene click chemistry, olefin cross-metathesis, or hydrothiolation [1]. This orthogonal reactivity profile is not available in saturated alkylthio analogs such as 4-(methylthio)-2-butanone, which lack the alkene functionality, or in mercapto analogs like 3-mercapto-2-butanone, where the free thiol would compete with ketone-directed reactions [1]. Researchers synthesizing complex sulfur-containing heterocycles or functionalized flavor precursors can exploit this dual reactivity to construct molecular complexity in fewer steps.

Flavor Precursor and Stability Research: Thioether Form as Oxidation-Resistant Alternative to Free Thiol Flavorants

In flavor precursor research focused on thermal generation of meaty aromas, the thioether form of 4-(2-propenylthio)-2-butanone may serve as a more oxidatively stable precursor compared to free thiol-based flavor compounds such as 3-mercapto-2-butanone [1]. The compound can function as a model substrate to study the thermal degradation pathways of allylic thioethers under food processing conditions, including the generation of volatile sulfur compounds through retro-ene reactions, oxidation to sulfoxide/sulfone intermediates, or Maillard-type interactions with reducing sugars [2]. Understanding these pathways is directly relevant to designing controlled-release flavor systems where the thioether linkage acts as a latent flavor precursor that requires thermal or oxidative activation for aroma generation [2].

Volatility-Controlled Flavor Delivery: Leveraging Higher Predicted Boiling Point for Retention During Thermal Processing

With a predicted boiling point of 218.1±23.0 °C at 760 mmHg, 4-(2-propenylthio)-2-butanone has a significantly higher predicted boiling point than many commonly used sulfur flavor compounds such as 3-mercapto-2-butanone (~140-150 °C) or 1-(methylthio)-2-butanone (52-53 °C at 8 mmHg) [1]. This lower volatility profile makes it a candidate for flavor delivery systems where retention during high-temperature food processing (e.g., extrusion, baking, frying) is required, as it may exhibit reduced evaporative loss compared to more volatile analogs . Researchers developing encapsulated or matrix-bound flavor systems can evaluate this compound's release kinetics under simulated processing conditions to determine whether the predicted boiling point advantage translates into measurable improvements in flavor retention during thermal operations.

Application
Selection Property
Validation Focus
Structure-odor relationship studies
Positional isomer identity (1,4- vs 1,2-)
GC-O odor profile comparison with 3-isomer
Synthetic building block utility
Dual reactive handles (ketone + allylic unsaturation)
Orthogonal reaction sequence compatibility
Flavor precursor stability research
Thioether oxidative resistance
Thermal degradation pathway analysis
Volatility-controlled delivery research
Higher predicted boiling point range
Retention under thermal processing conditions
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